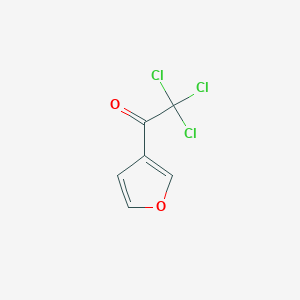![molecular formula C22H32N2O4 B1500568 4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146079-98-2](/img/structure/B1500568.png)
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound notable for its complex structure and versatile properties. This compound is characterized by the presence of piperidine rings and a phenoxy group, providing it with unique chemical reactivity and potential for various applications across different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis. Starting with piperidine and phenol derivatives, the synthesis proceeds through several key reactions, including nucleophilic substitution and esterification.
The initial step often involves the protection of the piperidine amine group.
This is followed by the nucleophilic substitution of the phenol derivative with the protected piperidine compound.
The final step usually involves deprotection and esterification with tert-butyl ester groups.
Industrial Production Methods: Industrial production generally follows similar synthetic routes but is optimized for large-scale output, incorporating more efficient reaction conditions and purification techniques. Catalysts and automated systems often play a key role in enhancing yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can also be performed on this compound, usually involving reducing agents like hydrogen in the presence of a catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides for alkylation, or acyl chlorides for acylation reactions.
Major Products: Depending on the reaction conditions and reagents used, the major products can vary significantly. Oxidation typically yields ketones or carboxylic acids, reduction produces alcohols or amines, and substitution reactions can result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and pharmaceuticals.
Biology: Employed in the study of receptor-ligand interactions and protein binding assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The compound’s mechanism of action typically involves its interaction with biological molecules, influencing various molecular targets and pathways.
Molecular Targets: Includes binding to specific receptors or enzymes, modifying their activity.
Pathways: Can affect signal transduction pathways, leading to downstream biological effects such as altered gene expression or cellular function.
Comparación Con Compuestos Similares
Compared to similar compounds, 4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique structural features and reactivity. Similar Compounds:
4-(Piperidine-1-carbonyl)phenol: Lacks the additional piperidine ring and tert-butyl ester group.
Phenoxyacetic acid derivatives: Similar phenoxy structure but different functional groups, leading to different reactivity and applications.
This unique composition allows it to be utilized in a wider range of applications and with greater specificity in scientific research.
Propiedades
IUPAC Name |
tert-butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-15-11-17(12-16-24)27-19-10-6-5-9-18(19)20(25)23-13-7-4-8-14-23/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRJRMSJWSWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671356 | |
| Record name | tert-Butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146079-98-2 | |
| Record name | tert-Butyl 4-[2-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B1500511.png)

